N-(4-chlorophenyl)-1-[5-(4-methylphenyl)pyrimidin-2-yl]piperidine-3-carboxamide
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Description
This typically includes the compound’s systematic name, other names or identifiers, and its classification (e.g., organic, inorganic, polymer, etc.). It may also include a brief overview of its uses or applications.
Synthesis Analysis
This involves a detailed look at how the compound is synthesized. It includes the starting materials, the type of reaction, the conditions under which the reaction occurs, and the yield of the product.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atoms, bonds, and functional groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.).Safety And Hazards
This involves examining the compound’s potential hazards, such as toxicity, flammability, environmental impact, etc. It also includes appropriate handling and disposal procedures.
Future Directions
This involves a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or reactions.
Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a specific compound like “N-(4-chlorophenyl)-1-[5-(4-methylphenyl)pyrimidin-2-yl]piperidine-3-carboxamide”, you may need to consult specialized chemical databases or scientific literature. If you have access to a university library, they can often help with this kind of research.
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3S/c1-32-20-9-7-19(8-10-20)17-28-23(31)18-34-25-24(26-11-12-27-25)30-15-13-29(14-16-30)21-5-3-4-6-22(21)33-2/h3-12H,13-18H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBOYJBHMXWVHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxyphenyl)methyl]-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide |
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